molecular formula C12H7LiO B8623908 Dibenzo[b,d]furan-4-yl lithium CAS No. 16669-47-9

Dibenzo[b,d]furan-4-yl lithium

Cat. No.: B8623908
CAS No.: 16669-47-9
M. Wt: 174.1 g/mol
InChI Key: VGAJIWMJFIHOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[b,d]furan-4-yl lithium: is a chemical compound that belongs to the class of organolithium reagents It is derived from dibenzofuran, a heterocyclic organic compound with two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzo[b,d]furan-4-yl lithium can be synthesized through the lithiation of dibenzofuran. The process typically involves the reaction of dibenzofuran with an organolithium reagent, such as butyllithium, in a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the compound from reacting with moisture or oxygen in the air .

Industrial Production Methods: While specific industrial production methods for lithium dibenzo[b,d]furan-4-ide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,d]furan-4-yl lithium undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.

    Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.

    Electrophilic Reactions: It can react with electrophiles to form new carbon-heteroatom bonds.

Common Reagents and Conditions:

    Reagents: Common reagents include halides, boronic acids, and other electrophiles.

    Conditions: Reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent side reactions with moisture or oxygen.

Major Products Formed: The major products formed from these reactions depend on the specific electrophile used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of lithium dibenzo[b,d]furan-4-ide involves the nucleophilic attack of the lithium atom on electrophilic centers in other molecules. This allows it to form new bonds and create complex molecular structures. The molecular targets and pathways involved depend on the specific reaction and the electrophile used .

Comparison with Similar Compounds

Uniqueness: Dibenzo[b,d]furan-4-yl lithium is unique due to its specific structure, which combines the stability of the dibenzofuran core with the reactivity of the lithium atom. This makes it a versatile reagent in organic synthesis and materials science .

Properties

CAS No.

16669-47-9

Molecular Formula

C12H7LiO

Molecular Weight

174.1 g/mol

IUPAC Name

lithium;4H-dibenzofuran-4-ide

InChI

InChI=1S/C12H7O.Li/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-7H;/q-1;+1

InChI Key

VGAJIWMJFIHOFJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C2C(=C1)C3=CC=C[C-]=C3O2

Origin of Product

United States

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